(4-methoxyphenyl)hydrazine;oxalic acid
Description
(4-Methoxyphenyl)hydrazine and oxalic acid are distinct yet versatile compounds with significant roles in chemical synthesis, materials science, and environmental processes.
- (4-Methoxyphenyl)hydrazine: A hydrazine derivative with a methoxy-substituted phenyl group, widely used in organic synthesis (e.g., indole and quinoxaline derivatives) and pharmaceuticals .
- Oxalic acid: A dicarboxylic acid (HOOC-COOH) employed as a reducing agent, chelator, and precursor in materials synthesis .
This article compares their properties, applications, and performance against structurally or functionally related compounds.
Properties
CAS No. |
110251-56-4; 70672-74-1 |
|---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.204 |
IUPAC Name |
(4-methoxyphenyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c1-10-7-4-2-6(9-8)3-5-7;3-1(4)2(5)6/h2-5,9H,8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LNCCHXQYJZMIIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NN.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-methoxyphenyl)hydrazine typically involves the diazotization of p-anisidine followed by reduction. The process begins with the addition of hydrochloric acid and sodium nitrite to p-anisidine at low temperatures (0-5°C). The resulting diazonium salt is then reduced using agents such as ammonium sulfite and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of (4-methoxyphenyl)hydrazine hydrochloride involves similar steps but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, ammonium sulfite for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
(4-Methoxyphenyl)hydrazine;oxalic acid has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The methoxy group enhances its reactivity by donating electron density to the phenyl ring, making it more nucleophilic .
Comparison with Similar Compounds
Dicarboxylic Acids in Environmental Systems
Oxalic acid is contrasted with malonic acid in atmospheric particulates:
| Parameter | Oxalic Acid/Oxalates | Malonic Acid/Malonates |
|---|---|---|
| Ambient concentration (PM2.5) | 361.4–481.4 ng/m³ (oxalates) | 43.8–53.9 ng/m³ (malonic acid) |
| Acid-to-salt ratio | 1:10–14.7 | 1:0.24–0.53 |
Electrochemical Performance
Na3V2O2(PO4)2F synthesized with oxalic acid exhibits lower capacity retention (C/10 rate) compared to hydrazine-derived variants, attributed to differences in crystallite size and surface area .
Environmental Photodegradation
Fe(III)-oxalic acid complexes degrade dimethyl phthalate (DMP) via •OH radicals, with optimal efficiency at pH 3.0 and a 1:10 Fe:oxalate ratio. Citric acid is less effective due to weaker light absorption .
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